3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropanoic acid

Description

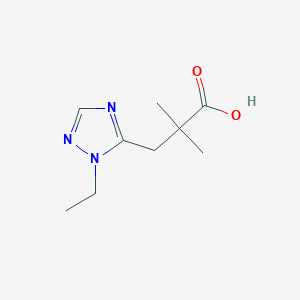

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropanoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the triazole ring and a dimethylpropanoic acid moiety.

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

3-(2-ethyl-1,2,4-triazol-3-yl)-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C9H15N3O2/c1-4-12-7(10-6-11-12)5-9(2,3)8(13)14/h6H,4-5H2,1-3H3,(H,13,14) |

InChI Key |

LBCWRMLFVAWBCK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NC=N1)CC(C)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropanoic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Attachment of the Dimethylpropanoic Acid Moiety: The final step involves the reaction of the ethyl-substituted triazole with 2,2-dimethylpropanoic acid chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions with reagents like sodium azide or sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with metabolic pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine

- 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol

- 2-(4-Ethyl-1H-1,2,3-triazol-1-yl)ethylamine

Uniqueness

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylpropanoic acid moiety differentiates it from other triazole derivatives, potentially enhancing its stability and reactivity.

Biological Activity

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

The chemical formula for this compound is with a molecular weight of 184.24 g/mol. Its structure includes a triazole ring which is known for its biological relevance.

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted the effectiveness of triazole derivatives against various bacterial strains. The compound's mechanism of action may involve the inhibition of cell wall synthesis or disruption of membrane integrity .

Antiviral Properties

The antiviral activity of triazole derivatives has been documented in several studies. For instance, compounds similar to this compound have shown efficacy against viruses such as Coxsackievirus B5, with effective concentrations (EC50) ranging from 6 to 18.5 µM . This suggests that the compound could be further investigated for its potential in antiviral drug development.

Enzyme Inhibition

Triazole derivatives have been identified as inhibitors of various enzymes. A notable example is their role as xanthine oxidase inhibitors, which are relevant in managing hyperuricemia and gout. The inhibition potency has been quantified using IC50 values; compounds in this category have demonstrated values significantly lower than traditional treatments like allopurinol .

Study 1: Synthesis and Evaluation

A systematic study synthesized several triazole derivatives and evaluated their biological activities. Among these derivatives, one with a similar structure to this compound was found to exhibit potent antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Study 2: Antiviral Activity Assessment

In vitro studies assessed the antiviral efficacy of triazole derivatives against Coxsackievirus B5. The results indicated that certain derivatives could significantly reduce viral load in infected cells, suggesting a protective effect against viral-induced cytotoxicity .

Data Table: Biological Activities of Triazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.